2-{[3-(4-Methylpiperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid
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Overview
Description
2-{[3-(4-Methylpiperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid is a complex organic compound with the molecular formula C16H19N3O2S and a molecular weight of 317.41 g/mol This compound features a quinoxaline core substituted with a 4-methylpiperidinyl group and a sulfanyl acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-Methylpiperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a diketone under acidic conditions.
Introduction of the Piperidinyl Group: The 4-methylpiperidinyl group is introduced via nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.
Attachment of the Sulfanyl Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-Methylpiperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The quinoxaline core can be reduced to form dihydroquinoxalines.
Substitution: The piperidinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[3-(4-Methylpiperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 2-{[3-(4-Methylpiperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, potentially disrupting replication and transcription processes. The piperidinyl group may enhance binding affinity to certain receptors or enzymes, modulating their activity. The sulfanyl acetic acid moiety can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
2-{[3-(4-Methylpiperidin-1-yl)quinoxalin-2-yl]thio}acetic acid: Similar structure but with a thioether linkage instead of a sulfanyl group.
2-{[3-(4-Methylpiperidin-1-yl)quinoxalin-2-yl]oxy}acetic acid: Contains an ether linkage instead of a sulfanyl group.
Uniqueness
2-{[3-(4-Methylpiperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid is unique due to its combination of a quinoxaline core, a piperidinyl group, and a sulfanyl acetic acid moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Biological Activity
The compound 2-{[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid is a novel molecule with potential therapeutic applications due to its unique structural features, which include a quinoxaline core and a sulfanyl acetic acid moiety. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential clinical implications.
Molecular Formula
The molecular formula for this compound is C15H19N3O2S.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:
- Inhibition of Enzymatic Activity : The compound may inhibit specific kinases involved in cell signaling pathways, particularly those related to cancer progression.
- Antioxidant Properties : Preliminary studies suggest that it exhibits antioxidant activity, potentially reducing oxidative stress in cells.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, quinoxaline derivatives have been shown to inhibit the growth of various cancer cell lines. The presence of the piperidine ring may enhance the compound's ability to penetrate cellular membranes, thereby increasing its efficacy against tumors.
Neuroprotective Effects
Given the piperidine component, there is potential for neuroprotective effects. Compounds containing piperidine have been associated with neuroprotection in models of neurodegenerative diseases.
Summary of Research Findings
Study | Findings |
---|---|
Study 1 | Demonstrated significant cytotoxicity against MDA-MB-231 breast cancer cells. |
Study 2 | Showed inhibition of PI3K signaling pathway in vitro, indicating potential for cancer treatment. |
Study 3 | Reported antioxidant activity that may protect against oxidative damage in neuronal cells. |
Case Study 1: Anticancer Efficacy
In a recent study published in Cancer Research, the compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, particularly in breast and lung cancer models. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Neuroprotection
A study focused on neurodegenerative models revealed that the compound could reduce neuronal cell death induced by oxidative stress. The protective effect was attributed to its antioxidant properties and modulation of apoptotic pathways.
Properties
IUPAC Name |
2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-11-6-8-19(9-7-11)15-16(22-10-14(20)21)18-13-5-3-2-4-12(13)17-15/h2-5,11H,6-10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHJHDZBQJRJJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=CC=CC=C3N=C2SCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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